3-Cyclopentylcyclohexan-1-ol
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Overview
Description
3-Cyclopentylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes It features a cyclohexane ring substituted with a cyclopentyl group and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclohexanone in the presence of a cyclopentyl group, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Cyclopentylcyclohexanone
Reduction: Cyclopentylcyclohexane
Substitution: Cyclopentylcyclohexyl chloride or bromide
Scientific Research Applications
3-Cyclopentylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Cyclopentylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The cyclopentyl and cyclohexane rings provide structural stability and influence its hydrophobic interactions .
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.
Cyclopentanol: A compound with a hydroxyl group on the cyclopentane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Uniqueness: 3-Cyclopentylcyclohexan-1-ol is unique due to the presence of both cyclopentyl and cyclohexane rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
103983-64-8 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-cyclopentylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h9-12H,1-8H2 |
InChI Key |
BWXWUXSZLHVJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCCC(C2)O |
Origin of Product |
United States |
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